6,8,8,9-tetramethyl-3-{[4-methyl-2-(piperidin-1-yl)pyrimidin-5-yl]carbonyl}-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one
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Overview
Description
6,8,8,9-TETRAMETHYL-3-[4-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDINE-5-CARBONYL]-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 6,8,8,9-TETRAMETHYL-3-[4-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDINE-5-CARBONYL]-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE involves several steps, including the formation of the chromeno[7,6-b]pyridin-2-one core and the subsequent introduction of the piperidine and pyrimidine moieties. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrimidine rings, often using reagents like sodium hydride or potassium tert-butoxide.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be used to introduce aryl groups at specific positions on the molecule.
Scientific Research Applications
6,8,8,9-TETRAMETHYL-3-[4-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDINE-5-CARBONYL]-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyrimidine moieties play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease progression .
Comparison with Similar Compounds
When compared to similar compounds, 6,8,8,9-TETRAMETHYL-3-[4-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDINE-5-CARBONYL]-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE stands out due to its unique combination of functional groups and its potential for diverse applications. Similar compounds include:
2,2,6,6-Tetramethylpiperidine: Known for its use as a hindered base in organic synthesis.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Used in borylation reactions and as a reagent in organic synthesis.
1,1,4,8-Tetramethyl-cycloundeca-4Z,7Z,10Z-triene:
Properties
Molecular Formula |
C27H30N4O3 |
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Molecular Weight |
458.6 g/mol |
IUPAC Name |
6,8,8,9-tetramethyl-3-(4-methyl-2-piperidin-1-ylpyrimidine-5-carbonyl)pyrano[3,2-g]quinolin-2-one |
InChI |
InChI=1S/C27H30N4O3/c1-16-14-27(3,4)30(5)22-13-23-18(11-19(16)22)12-20(25(33)34-23)24(32)21-15-28-26(29-17(21)2)31-9-7-6-8-10-31/h11-15H,6-10H2,1-5H3 |
InChI Key |
DVTGZZJMUCYKIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=C3C=C(C(=O)OC3=C2)C(=O)C4=CN=C(N=C4C)N5CCCCC5)C)(C)C |
Origin of Product |
United States |
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